REACTION_CXSMILES
|
[Cl:1][C:2]1[C:9]([F:10])=[CH:8][CH:7]=[C:6]([O:11]C)[C:3]=1[CH:4]=[O:5].B(Br)(Br)Br>ClCCl>[Cl:1][C:2]1[C:9]([F:10])=[CH:8][CH:7]=[C:6]([OH:11])[C:3]=1[CH:4]=[O:5]
|
Name
|
|
Quantity
|
46 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=O)C(=CC=C1F)OC
|
Name
|
|
Quantity
|
25.4 mL
|
Type
|
reactant
|
Smiles
|
B(Br)(Br)Br
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
800 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-74 (± 4) °C
|
Type
|
CUSTOM
|
Details
|
stirred for 16 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a nitrogen inlet
|
Type
|
ADDITION
|
Details
|
added to the reaction mixture slowly over a period of 1 h
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature
|
Type
|
TEMPERATURE
|
Details
|
Then the reaction mixture was cooled to 0° C. in an ice bath
|
Type
|
CUSTOM
|
Details
|
quenched
|
Type
|
ADDITION
|
Details
|
by adding methanol (150 mL) over a period of 30 minutes
|
Duration
|
30 min
|
Type
|
STIRRING
|
Details
|
stirred at room temperature for 20 min
|
Duration
|
20 min
|
Type
|
CUSTOM
|
Details
|
The solvents were removed
|
Type
|
ADDITION
|
Details
|
the residue was diluted with dichloromethane
|
Type
|
WASH
|
Details
|
washed with aq. sodium bicarbonate solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give crude product
|
Type
|
CUSTOM
|
Details
|
It was purified by column chromatography on silica gel eluting with 2→3% methanol in dichloromethane
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=O)C(=CC=C1F)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 34 g | |
YIELD: PERCENTYIELD | 80% | |
YIELD: CALCULATEDPERCENTYIELD | 79.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |